molecular formula C12H12Cl2N4S B12141368 3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12141368
M. Wt: 315.2 g/mol
InChI Key: GVNRBIDNHYJOPG-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a sulfanyl group attached to an alkenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiol-ene reaction, where the alkenyl chain reacts with a thiol derivative under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is investigated for its use in the development of new materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propiconazole: A triazole fungicide with a similar dichlorophenyl group.

    Miconazole: An antifungal agent with a triazole ring and similar structural features.

Uniqueness

3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl group attached to an alkenyl chain differentiates it from other triazole derivatives, providing unique properties for various applications.

Properties

Molecular Formula

C12H12Cl2N4S

Molecular Weight

315.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C12H12Cl2N4S/c1-7(2)6-19-12-17-16-11(18(12)15)9-4-3-8(13)5-10(9)14/h3-5H,1,6,15H2,2H3

InChI Key

GVNRBIDNHYJOPG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(N1N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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